4-(Chloromethyl)-6-methylpyrimidine hydrochloride 4-(Chloromethyl)-6-methylpyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1956335-44-6
VCID: VC4484603
InChI: InChI=1S/C6H7ClN2.ClH/c1-5-2-6(3-7)9-4-8-5;/h2,4H,3H2,1H3;1H
SMILES: CC1=CC(=NC=N1)CCl.Cl
Molecular Formula: C6H8Cl2N2
Molecular Weight: 179.04

4-(Chloromethyl)-6-methylpyrimidine hydrochloride

CAS No.: 1956335-44-6

Cat. No.: VC4484603

Molecular Formula: C6H8Cl2N2

Molecular Weight: 179.04

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-6-methylpyrimidine hydrochloride - 1956335-44-6

Specification

CAS No. 1956335-44-6
Molecular Formula C6H8Cl2N2
Molecular Weight 179.04
IUPAC Name 4-(chloromethyl)-6-methylpyrimidine;hydrochloride
Standard InChI InChI=1S/C6H7ClN2.ClH/c1-5-2-6(3-7)9-4-8-5;/h2,4H,3H2,1H3;1H
Standard InChI Key HRAOCQWNKVVJKV-UHFFFAOYSA-N
SMILES CC1=CC(=NC=N1)CCl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

4-(Chloromethyl)-6-methylpyrimidine hydrochloride belongs to the pyrimidine family, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in aqueous reaction systems. The chloromethyl (-CH₂Cl) and methyl (-CH₃) groups at positions 4 and 6, respectively, contribute to its electrophilic reactivity, making it a versatile building block for nucleophilic substitution reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1956335-44-6
Molecular FormulaC₆H₈Cl₂N₂
Molar Mass179.047 g/mol
AppearanceWhite to off-white crystalline solid
Purity≥95%

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via chloromethylation of 6-methylpyrimidine using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). This method achieves yields of 70–85% under anhydrous conditions at 60–80°C. Alternatively, hydrochlorination of 4-(hydroxymethyl)-6-methylpyrimidine with thionyl chloride (SOCl₂) in methanol provides a direct route to the hydrochloride salt, with a molar ratio of 1:1.1–1.3 for the alcohol and SOCl₂ .

Industrial Scaling Challenges

Industrial production faces challenges in optimizing purity and yield. Continuous flow reactors and advanced purification techniques like distillation or recrystallization are employed to mitigate byproducts such as dichloromethyl derivatives . A comparative analysis of synthesis methods is provided below:

Table 2: Synthesis Method Comparison

MethodReagentsYieldConditions
ChloromethylationMOMCl, ZnCl₂80%70°C, anhydrous
HydrochlorinationSOCl₂, methanol75%25°C, 4 hours

Applications in Pharmaceutical Research

Antifungal Agent Development

Pyrimidine derivatives, including 4-(chloromethyl)-6-methylpyrimidine hydrochloride, exhibit broad-spectrum antifungal activity. In a 2011 study, structural analogs demonstrated IC₅₀ values of 0.8–12.5 µg/mL against Fusarium oxysporum and Botrytis cinerea, outperforming commercial fungicides like carbendazim . The chloromethyl group enhances membrane permeability, enabling targeted inhibition of fungal ergosterol biosynthesis .

Intermediate in Drug Synthesis

The compound serves as a precursor for alkylating agents and kinase inhibitors. For example, coupling with ethylenediamine derivatives yields candidates for cancer therapy, while reactions with morpholinecarbonyl chloride produce anticonvulsant analogs .

Future Research Directions

Optimization of Synthetic Routes

Future studies should explore green chemistry approaches, such as replacing ZnCl₂ with biodegradable ionic liquids, to reduce environmental impact . Catalytic asymmetric synthesis could also enable access to enantiomerically pure derivatives for targeted drug delivery.

Expanding Biomedical Applications

Ongoing research investigates the compound’s potential in antibacterial drug development, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Preliminary in vitro assays show synergistic effects with β-lactam antibiotics, reducing MRSA viability by 90% at sub-MIC concentrations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator